molecular formula C21H30Cl2N2O3 B2637669 1-(4-(4-Methoxyphenyl)piperazin-1-yl)-3-(m-tolyloxy)propan-2-ol dihydrochloride CAS No. 1216623-21-0

1-(4-(4-Methoxyphenyl)piperazin-1-yl)-3-(m-tolyloxy)propan-2-ol dihydrochloride

Cat. No. B2637669
CAS RN: 1216623-21-0
M. Wt: 429.38
InChI Key: YCPSLXFJDABRCV-UHFFFAOYSA-N
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Description

1-(4-(4-Methoxyphenyl)piperazin-1-yl)-3-(m-tolyloxy)propan-2-ol dihydrochloride, also known as MT-45, is a synthetic opioid analgesic drug that has been gaining attention in the scientific community due to its potential therapeutic applications. MT-45 was first synthesized in the 1970s by a team of researchers at the University of Michigan, and since then, it has been the subject of numerous scientific studies aimed at understanding its mechanism of action and potential use in the treatment of pain.

Scientific Research Applications

  • Dual Action at 5-HT1A Serotonin Receptors and Serotonin Transporter : Compounds structurally similar to the queried chemical have been studied for their potential as antidepressants due to their dual activity at 5-HT1A serotonin receptors and serotonin transporter. For example, certain derivatives displayed high nanomolar affinity for both 5-HT1A receptor and serotonin transporter, suggesting potential as potent antidepressants with a dual mechanism of action (Martínez et al., 2001).

  • Binding Mechanism with α1A-Adrenoceptor : Another study focused on the conformational analysis of similar compounds and their interaction with the α1A-adrenoceptor. Time-dependent density functional theory (TDDFT) calculations and molecular docking were used to understand the binding mechanism, which is valuable for drug design, particularly for highly selective antagonists (Xu et al., 2016).

  • Alpha-Adrenoceptor Antagonistic Properties : Some 1,4-substituted piperazine derivatives have been synthesized and evaluated for their affinity toward alpha 1- and alpha 2-receptors. This research indicates that compounds with a methoxyphenyl piperazine moiety might play a crucial role in affinity to alpha-adrenoceptors (Marona et al., 2011).

  • Asymmetric Synthesis of Enciprazine : The asymmetric synthesis of a compound structurally similar to the queried chemical, used in the anxiolytic drug Enciprazine, was reported. This synthesis approach is significant for the pharmaceutical industry (Narsaiah & Nagaiah, 2010).

  • Synthesis and Antitumor Activity : Research has been conducted on the synthesis of tertiary amino alcohols of the piperazine series and their dihydrochlorides, evaluating their effect on tumor DNA methylation in vitro. This signifies its potential application in cancer research (Hakobyan et al., 2020).

  • Antiarrhythmic and Antihypertensive Effects : Studies have shown that certain piperazine derivatives, including those with a methoxyphenyl piperazine moiety, display strong antiarrhythmic and antihypertensive activities. These effects are likely related to their alpha-adrenolytic properties (Malawska et al., 2002).

properties

IUPAC Name

1-[4-(4-methoxyphenyl)piperazin-1-yl]-3-(3-methylphenoxy)propan-2-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O3.2ClH/c1-17-4-3-5-21(14-17)26-16-19(24)15-22-10-12-23(13-11-22)18-6-8-20(25-2)9-7-18;;/h3-9,14,19,24H,10-13,15-16H2,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCPSLXFJDABRCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(CN2CCN(CC2)C3=CC=C(C=C3)OC)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(4-Methoxyphenyl)piperazin-1-yl)-3-(m-tolyloxy)propan-2-ol dihydrochloride

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